An In-Depth Technical Guide to 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid: A Key Cereblon Ligand for Targeted Protein Degradation
An In-Depth Technical Guide to 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid: A Key Cereblon Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid (CAS Number: 18595-81-8), a pivotal molecule in the rapidly advancing field of targeted protein degradation. As a derivative of pomalidomide, this compound serves as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN), a critical component of the cullin-RING ligase 4 (CRL4) complex. The integrated butyric acid linker provides a versatile attachment point for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular glues. This guide will delve into its synthesis, physicochemical properties, mechanism of action, and the state-of-the-art experimental protocols for its characterization and application in cellular and biochemical assays.
Introduction: The Dawn of Targeted Protein Degradation
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors. This approach utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest. At the heart of this strategy are bifunctional molecules, most notably PROTACs, which act as a bridge between a target protein and an E3 ubiquitin ligase.
4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid, a structural analog of the immunomodulatory imide drugs (IMiDs), has garnered significant attention as a readily adaptable building block for the construction of potent and selective protein degraders. Its pomalidomide core ensures high-affinity binding to Cereblon, one of the most successfully exploited E3 ligases in PROTAC design. The terminal carboxylic acid of the butyric acid linker offers a convenient handle for conjugation to a diverse array of target-binding ligands, enabling the rapid generation of PROTAC libraries for drug discovery campaigns.
Physicochemical Properties
A clear understanding of the physicochemical properties of this molecule is essential for its effective use in experimental settings.
| Property | Value | Source |
| CAS Number | 18595-81-8 | N/A |
| Molecular Formula | C₁₂H₁₂N₂O₄ | |
| Molecular Weight | 248.23 g/mol | |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO | N/A |
Synthesis of 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid
Proposed Synthetic Pathway
The synthesis likely proceeds via the reaction of 4-amino-γ-butyric acid (GABA) or a protected version thereof with 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione. The use of a protected GABA, such as its tert-butyl ester, is advisable to prevent side reactions involving the carboxylic acid moiety. Subsequent deprotection would then yield the desired product.
A study on the rapid synthesis of pomalidomide-conjugates demonstrated that the reaction of primary amines with 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione proceeds in moderate to good yields.[1][2] For instance, the reaction with glycine resulted in a 13% yield, while its t-butyl ester derivative afforded a significantly improved yield of 53%.[1][2]
Caption: Proposed synthetic pathway for the target molecule.
General Experimental Protocol (Hypothetical)
Step 1: Synthesis of tert-butyl 4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)butanoate
-
To a solution of 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione (1.0 eq) in anhydrous DMSO, add tert-butyl 4-aminobutanoate (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected intermediate.
Step 2: Synthesis of 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid
-
Dissolve the purified tert-butyl ester intermediate from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The crude product can be purified by recrystallization or preparative HPLC to yield the final product.
Note: This is a generalized protocol and would require optimization for specific reaction conditions, stoichiometry, and purification methods.
Molecular Mechanism of Action: Hijacking the CRL4-CRBN Complex
The biological activity of 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid is centered on its ability to bind to Cereblon (CRBN). CRBN is the substrate receptor of the CRL4 E3 ubiquitin ligase complex.[3] The binding of this pomalidomide-based ligand to CRBN induces a conformational change in the ligase complex, creating a novel protein-protein interaction surface. This new surface can then recruit "neosubstrates," proteins that are not the natural targets of CRBN, leading to their ubiquitination and subsequent degradation by the proteasome.
In the context of a PROTAC, the butyric acid linker is conjugated to a ligand that binds to a specific protein of interest (POI). This bifunctional molecule then brings the POI into close proximity with the CRL4-CRBN complex, facilitating the transfer of ubiquitin to the POI and marking it for degradation.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols for Characterization and Application
A variety of biophysical and cellular assays are essential to characterize the binding of 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid to CRBN and to evaluate its efficacy when incorporated into a PROTAC.
Cereblon Binding Affinity Assays
While specific binding data for 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid is not publicly available, the following established methods can be used to determine its binding affinity (K_d or IC₅₀) for CRBN. For comparison, pomalidomide typically exhibits a binding affinity for CRBN in the low micromolar to high nanomolar range.
5.1.1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This competitive assay format is a robust and high-throughput method for quantifying ligand-protein interactions.
Principle: The assay utilizes a GST-tagged human Cereblon protein, an anti-GST antibody labeled with a Europium cryptate donor fluorophore, and a thalidomide-based tracer labeled with an acceptor fluorophore (e.g., XL665). In the absence of a competitor, the binding of the tracer to CRBN brings the donor and acceptor fluorophores into close proximity, resulting in a high FRET signal. The test compound competes with the tracer for binding to CRBN, leading to a decrease in the FRET signal.[4]
Protocol Outline:
-
Dispense the test compound (e.g., 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid) at various concentrations into a low-volume 384-well plate.
-
Add a solution containing GST-tagged human Cereblon protein.
-
Add a pre-mixed solution of the HTRF reagents (Europium cryptate-labeled anti-GST antibody and thalidomide-acceptor tracer).
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio and plot the data against the compound concentration to determine the IC₅₀ value.
5.1.2. Fluorescence Polarization (FP) Assay
FP is another competitive binding assay that is well-suited for studying ligand-protein interactions in solution.
Principle: A small, fluorescently labeled CRBN ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to the much larger CRBN protein, its tumbling rate is significantly reduced, leading to an increase in fluorescence polarization. A test compound that competes with the tracer for CRBN binding will displace the tracer, causing a decrease in fluorescence polarization.
Protocol Outline:
-
Prepare a solution containing purified CRBN protein and a fluorescently labeled thalidomide analog (tracer) at a fixed concentration.
-
In a multi-well plate, add increasing concentrations of the test compound.
-
Add the CRBN-tracer solution to each well.
-
Incubate the plate at room temperature to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
Plot the change in fluorescence polarization against the compound concentration to determine the IC₅₀ value.
5.1.3. Isothermal Titration Calorimetry (ITC)
ITC is a label-free, in-solution technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Protocol Outline:
-
Prepare solutions of purified CRBN protein and the test compound in the same buffer, ensuring they are thoroughly degassed.
-
Load the CRBN solution into the sample cell of the ITC instrument.
-
Load the test compound solution into the injection syringe.
-
Perform a series of injections of the test compound into the CRBN solution while monitoring the heat changes.
-
A control titration of the test compound into buffer alone is performed to correct for the heat of dilution.
-
Analyze the resulting thermogram to determine the binding parameters.
5.1.4. Surface Plasmon Resonance (SPR)
SPR is a real-time, label-free technique for monitoring biomolecular interactions.
Protocol Outline:
-
Immobilize purified recombinant CRBN protein onto a sensor chip surface via amine coupling.
-
Prepare a series of dilutions of the test compound in a suitable running buffer.
-
Flow the test compound solutions over the sensor chip surface and monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface to remove the bound compound.
-
Analyze the sensorgrams to determine the association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_d) can be calculated.
Cellular Assays for PROTAC Activity
Once 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid is incorporated into a PROTAC, its ability to induce the degradation of the target protein needs to be assessed in a cellular context.
5.2.1. Western Blotting for Protein Degradation
Western blotting is a standard technique to quantify the levels of a specific protein in cell lysates.
Protocol Outline:
-
Culture cells of interest and treat them with the PROTAC at various concentrations and for different time points.
-
Lyse the cells and quantify the total protein concentration in each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Detect the signal and quantify the band intensities to determine the extent of protein degradation.
5.2.2. In-Cell Western or High-Content Imaging
These are higher-throughput methods for quantifying protein levels directly in fixed cells in a multi-well plate format.
Protocol Outline:
-
Seed cells in a multi-well plate and treat with the PROTAC.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against the target protein and a fluorescently labeled secondary antibody.
-
A nuclear stain (e.g., DAPI) is often used for cell normalization.
-
Image the plates using a high-content imager or an in-cell Western scanner.
-
Quantify the fluorescence intensity of the target protein signal per cell.
5.2.3. Ubiquitination Assays
To confirm that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system, it is important to demonstrate the ubiquitination of the target protein.
Protocol Outline (Immunoprecipitation-based):
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells under denaturing conditions.
-
Immunoprecipitate the target protein using a specific antibody.
-
Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody. An increase in the high-molecular-weight smear of the target protein indicates increased ubiquitination.
Caption: A typical experimental workflow for the development and evaluation of a CRBN-based PROTAC.
Conclusion and Future Perspectives
4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid is a valuable chemical tool for the development of next-generation therapeutics based on targeted protein degradation. Its straightforward synthesis and versatile linker make it an attractive building block for the construction of PROTACs against a wide range of protein targets. While further studies are needed to fully characterize its binding kinetics and the influence of the linker on ternary complex formation, the extensive body of research on pomalidomide and other IMiDs provides a strong foundation for its application. As our understanding of the intricacies of E3 ligase biology and PROTAC design principles continues to grow, molecules like this will undoubtedly play a crucial role in unlocking the full therapeutic potential of targeted protein degradation.
References
- Brownsey, C., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science, 12(11), 4015-4022.
- Brownsey, C., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science, 12(11), 4015-4022. DOI:10.1039/D0SC05442A
- Matyskiela, M. E., et al. (2019). Molecular glue CELMoD compounds are allosteric regulators of cereblon conformation. bioRxiv. DOI:10.1101/2022.07.01.498485
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 3. :: 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)-butyric acid isopropyl ester | CAS No: 1313020-26-6 | SVAK Life Sciences:: [svaklifesciences.com]
- 4. revvity.com [revvity.com]
